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Compound of Interest

Compound Name: SAR405838

Cat. No.: B609028

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of
SAR405838 (also known as MI-773), a potent and specific small-molecule inhibitor of the
MDM2-p53 interaction, in neuroblastoma models. The provided protocols offer detailed
methodologies for in vitro and in vivo studies to assess the efficacy and mechanism of action of
SAR405838.

Introduction

Neuroblastoma (NB) is the most common extracranial solid tumor in children, accounting for
approximately 15% of cancer-related deaths in the pediatric population.[1] While somatic
mutations in the tumor suppressor gene TP53 are rare in primary neuroblastoma, the p53
pathway is often functionally inactivated through the overexpression of its negative regulator,
Murine Double Minute 2 (MDMZ2).[1] This makes the restoration of p53 function by inhibiting the
MDM2-p53 interaction a compelling therapeutic strategy.

SAR405838 is an optimized MDM2 inhibitor that has demonstrated potent antitumor activity in
various preclinical cancer models by activating the p53 pathway, leading to cell cycle arrest and
apoptosis.[2] This document summarizes the key findings and experimental procedures for
evaluating SAR405838 in preclinical neuroblastoma models.
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In Vitro Efficacy of SAR405838 in Neuroblastoma Cell
Lines

The cytotoxic effects of SAR405838 have been evaluated in a panel of human neuroblastoma
cell lines with varying p53 status. The half-maximal inhibitory concentration (IC50) values
demonstrate a significantly higher potency in p53 wild-type cell lines.

IC50 of SAR405838

Cell Line p53 Status Reference
(M) at 72h

SH-SY5Y Wild-type 0.8+0.12 [3]

IMR-32 Wild-type 1.2+0.21 [3]

LA-N-6 Wild-type 1.5+0.25 [3]

SK-N-AS Mutant >10 [3]

Table 1: In vitro cytotoxicity of SAR405838 in human neuroblastoma cell lines.

Signaling Pathway

SAR405838 functions by disrupting the interaction between MDM2 and p53. In neuroblastoma
cells with wild-type p53, this leads to the stabilization and activation of p53, which in turn
transactivates its downstream target genes, such as CDKN1A (encoding p21) and pro-
apoptotic genes like BAX and PUMA. The activation of this signaling cascade ultimately results
in cell cycle arrest and apoptosis.
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Caption: Mechanism of action of SAR405838 in p53 wild-type neuroblastoma cells.

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of SAR405838 on neuroblastoma cell lines.
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Materials:

Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, LA-N-6, SK-N-AS)

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1%
penicillin-streptomycin)

SAR405838 (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO
96-well plates

Microplate reader

Procedure:

Seed neuroblastoma cells in a 96-well plate at a density of 5 x 103 cells/well in 100 uL of
complete culture medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO:2 for 24 hours to allow for
cell attachment.

Prepare serial dilutions of SAR405838 in complete culture medium. The final concentrations
should typically range from 0.01 puM to 10 pM. Include a vehicle control (DMSO) at the same
final concentration as the highest drug concentration.

Remove the medium from the wells and add 100 pL of the prepared drug dilutions or vehicle
control.

Incubate the plate for 72 hours at 37°C and 5% CO:..

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Orthotopic Neuroblastoma Mouse Model

Objective: To evaluate the in vivo efficacy of SAR405838 in an orthotopic neuroblastoma
mouse model.

Materials:

4-6 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

» Luciferase-expressing p53 wild-type neuroblastoma cells (e.g., SH-SY5Y-luc)
» SAR405838 formulated for in vivo administration

» Vehicle control (e.g., DMSO or as specified for the formulation)

¢ Anesthetics (e.g., isoflurane)

e Surgical instruments

e Bioluminescence imaging system

Procedure:

Culture and harvest luciferase-expressing neuroblastoma cells. Resuspend the cells in
sterile PBS or Matrigel at a concentration of 1 x 10° cells/20 pL.

Anesthetize the mouse using isoflurane.

Make a small flank incision to expose the left kidney and adrenal gland.

Carefully inject 20 pL of the cell suspension into the adrenal gland.
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e Suture the incision and allow the mouse to recover.
e Monitor tumor growth weekly using bioluminescence imaging.

e Once tumors are established (typically 1-2 weeks post-injection), randomize the mice into
treatment and control groups.

o Administer SAR405838 (e.g., 100 mg/kg, oral gavage, daily) or vehicle control for a specified
treatment period (e.g., 21 days).

e Monitor tumor burden throughout the treatment period using bioluminescence imaging.

o At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g.,
immunohistochemistry for apoptosis markers like cleaved caspase-3).

Prepare Luciferase-expressing Orthotopic Injection Monitor Tumor Growth Randomize Mice SAR405838 or Monitor Tumor Burden
Neuroblastoma Cells into Adrenal Gland (Bioluminescence) ) Vehicle Treatment

Click to download full resolution via product page

Caption: Experimental workflow for the orthotopic neuroblastoma mouse model.

Protocol 3: Combination Study with Doxorubicin

Objective: To assess the synergistic effect of SAR405838 and doxorubicin in neuroblastoma
cells.

Materials:

p53 wild-type neuroblastoma cell lines

SAR405838

Doxorubicin

MTT assay reagents (as in Protocol 1)

Software for synergy analysis (e.g., CompuSyn)
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Procedure:

Determine the IC50 values of SAR405838 and doxorubicin individually in the selected cell
lines as described in Protocol 1.

» Design a combination matrix with varying concentrations of SAR405838 and doxorubicin,
typically centered around their respective IC50 values.

o Perform the MTT assay as described in Protocol 1 using the combination drug
concentrations.

¢ Analyze the data using the Chou-Talalay method to calculate the Combination Index (ClI).
o CI < 1 indicates synergism.
o CIl =1 indicates an additive effect.
o CI > 1 indicates antagonism.

Findings from Preclinical Studies: In preclinical studies, SAR405838 has been shown to
augment the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cell lines.[1][3]
This suggests that combining SAR405838 with conventional chemotherapy may be an effective
strategy for treating neuroblastoma.

Summary and Future Directions

SAR405838 demonstrates significant preclinical activity in p53 wild-type neuroblastoma
models, both as a single agent and in combination with chemotherapy. The provided protocols
offer a framework for further investigation into the therapeutic potential of this MDM2 inhibitor.
Future studies could explore mechanisms of resistance, identify predictive biomarkers, and
evaluate SAR405838 in patient-derived xenograft (PDX) models of neuroblastoma to better
predict clinical efficacy. The strong preclinical rationale supports the clinical development of
SAR405838 for the treatment of children with neuroblastoma harboring a wild-type p53 status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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